Bis(trimethylsilyl) sulfate
Overview
Description
Bis(trimethylsilyl) Sulfate is a reactant involved in the preparation of alkenylsilanes from organoaluminums . It is also known as Sulfuric acid, bis(trimethylsilyl)- .
Synthesis Analysis
The chemistry of silylated sulfuric acid, O2S(OSiMe3)2 (T2SO4, T=Me3Si; also known as bis(trimethylsilyl) sulfate), has been studied in detail with the aim of synthesizing the formal autosilylation products of silylated sulfuric acid, [T3SO4]+ and [TSO4]− .Molecular Structure Analysis
The molecular formula of Bis(trimethylsilyl) sulfate is C6H18O4SSi2 . The molecular weight is 242.44 g/mol .Chemical Reactions Analysis
Bis(trimethylsilyl) sulfate reacts chemically with isolated silanol groups of silica even at room temperature . It also reacts with Na2O2, BaO2, PbO2, V2O5, MnO2, giving hexamethyldisiloxane and oxygen .Physical And Chemical Properties Analysis
Bis(trimethylsilyl) sulfate has a density of 1.0±0.1 g/cm3 . Its boiling point is 239.4±0.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.7±3.0 kJ/mol . The flash point is 72.2±18.7 °C .Scientific Research Applications
Chemical Reactivity with Silica Surfaces : Varvarin et al. (1989) reported that bis(trimethylsilyl) sulfate reacts chemically with isolated silanol groups of silica even at room temperature, without sulfidation of the silica occurring. This suggests its potential use in modifying silica surfaces (Varvarin et al., 1989).
Sulfonation of Aromatic and Heterocyclic Compounds : Voronkov et al. (1977) discovered that bis(trimethylsilyl) sulfate can be used as a sulfonating agent for benzene derivatives and thiophene, indicating its utility in organic synthesis (Voronkov et al., 1977).
Thermolysis Studies : Voronkov et al. (1982) explored the thermolysis of bis(trimethylsilyl) sulfate, revealing its decomposition into various products like hexamethyldisiloxane and trimethylsilyl methylsulfonate. This study provides insight into its thermal stability and decomposition products (Voronkov et al., 1982).
Regioselective Desulfation : Horibe and Oshita (2001) demonstrated the use of bis(trimethylsilyl) sulfate in regioselective desulfation, making it a valuable reagent in selective chemical transformations (Horibe & Oshita, 2001).
Lipolysis Product Analysis : Tallent and Kleiman (1968) used bis(trimethylsilyl) acetamide, a related compound, for silylating lipolysates for gas-liquid chromatography, suggesting a potential application in analytical chemistry (Tallent & Kleiman, 1968).
Stabilizing High Voltage Cathodes : Lan et al. (2019) reported the use of bis(trimethylsilyl) carbodiimide, another related compound, as an effective electrolyte additive for stabilizing high-voltage lithium-rich oxide cathodes, indicating its potential in battery technology (Lan et al., 2019).
Safety And Hazards
Future Directions
The chemistry of silylated sulfuric acid, O2S(OSiMe3)2 (T2SO4, T=Me3Si; also known as bis(trimethylsilyl) sulfate), has been studied in detail with the aim of synthesizing the formal autosilylation products of silylated sulfuric acid . This research could lead to new developments in the field of chemistry.
properties
IUPAC Name |
bis(trimethylsilyl) sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O4SSi2/c1-12(2,3)9-11(7,8)10-13(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUQDZRWZXUUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O4SSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171382 | |
Record name | Bistrimethylsilylsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilyl) sulfate | |
CAS RN |
18306-29-1 | |
Record name | Silanol, trimethyl-, 1,1′-sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18306-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bistrimethylsilylsulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bistrimethylsilylsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(trimethylsilyl) sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bistrimethylsilylsulfate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K4D2P4A3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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